molecular formula C11H14N2S B3153103 2-(Isobutylthio)-1H-benzimidazole CAS No. 75080-14-7

2-(Isobutylthio)-1H-benzimidazole

Cat. No. B3153103
CAS RN: 75080-14-7
M. Wt: 206.31 g/mol
InChI Key: BIXYBNXEZARYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its appearance or state under standard conditions .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This could include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Benzimidazole derivatives, including those structurally related to "2-(Isobutylthio)-1H-benzimidazole," have been explored for their potent antimicrobial properties. These compounds have shown significant efficacy against a range of bacterial and fungal strains. For instance, certain benzimidazole-5-(aryldiazenyl)thiazole derivatives demonstrated remarkable antibacterial activities and potential as clinical drugs for treating microbial infections and tumor inhibition (Khalifa et al., 2018).
  • Additionally, benzimidazole nucleosides have been identified as potent inhibitors of human cytomegalovirus (HCMV) replication, showcasing significant antiviral potency against both laboratory strains and clinical isolates of HCMV, including those resistant to conventional treatments (Biron et al., 2002).

Corrosion Inhibition

  • Research on benzimidazole derivatives has extended into the field of corrosion inhibition, where compounds like 2-(allylthio)-1H-benzimidazole have been studied for their effectiveness in protecting metals against corrosion in acidic environments. These inhibitors work by forming a protective layer on the metal surface, significantly reducing the rate of corrosion (Ech-chihbi et al., 2020).

Cancer Therapy

  • In the realm of oncology, benzimidazole derivatives have been investigated for their antitumor properties. For instance, some newly synthesized benzimidazole derivatives have shown cytotoxic effects against human liver cancer cell lines (HepG2), offering potential pathways for the development of novel cancer therapies (Khalifa et al., 2018).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it exerts this effect at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-(2-methylpropylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-8(2)7-14-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXYBNXEZARYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269601
Record name 2-[(2-Methylpropyl)thio]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isobutylthio)-1H-benzimidazole

CAS RN

75080-14-7
Record name 2-[(2-Methylpropyl)thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75080-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Methylpropyl)thio]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Isobutylthio)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(Isobutylthio)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(Isobutylthio)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(Isobutylthio)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(Isobutylthio)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(Isobutylthio)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.